molecular formula C11H9F3N2O2 B1627109 Ethyl 2-cyano-2-(5-(trifluoromethyl)pyridin-2-yl)acetate CAS No. 923148-75-8

Ethyl 2-cyano-2-(5-(trifluoromethyl)pyridin-2-yl)acetate

Cat. No.: B1627109
CAS No.: 923148-75-8
M. Wt: 258.2 g/mol
InChI Key: OKGJTCMDKJMTCV-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-2-(5-(trifluoromethyl)pyridin-2-yl)acetate is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a cyano group and an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-cyano-2-(5-(trifluoromethyl)pyridin-2-yl)acetate typically involves the reaction of 5-(trifluoromethyl)pyridine-2-carbaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyano group, leading to the formation of carboxylic acids.

    Reduction: Reduction of the cyano group can yield primary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although it is generally less reactive due to the electron-withdrawing nature of the trifluoromethyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-cyano-2-(5-(trifluoromethyl)pyridin-2-yl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly for compounds targeting specific enzymes or receptors.

    Industry: It is used in the development of materials with unique properties, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-2-(5-(trifluoromethyl)pyridin-2-yl)acetate largely depends on its derivatives and the specific biological targets they interact with. Generally, the trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. The cyano group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing the compound’s biological activity .

Comparison with Similar Compounds

  • Ethyl 2-cyano-2-(3-(trifluoromethyl)pyridin-2-yl)acetate
  • Ethyl 2-cyano-2-(4-(trifluoromethyl)pyridin-2-yl)acetate
  • Ethyl 2-cyano-2-(5-(trifluoromethyl)phenyl)acetate

Comparison: Ethyl 2-cyano-2-(5-(trifluoromethyl)pyridin-2-yl)acetate is unique due to the position of the trifluoromethyl group on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The electron-withdrawing nature of the trifluoromethyl group at the 5-position can enhance the compound’s stability and its ability to interact with specific biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

ethyl 2-cyano-2-[5-(trifluoromethyl)pyridin-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O2/c1-2-18-10(17)8(5-15)9-4-3-7(6-16-9)11(12,13)14/h3-4,6,8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKGJTCMDKJMTCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)C1=NC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585395
Record name Ethyl cyano[5-(trifluoromethyl)pyridin-2-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923148-75-8
Record name Ethyl cyano[5-(trifluoromethyl)pyridin-2-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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